Ethyl 3,5-diamino-4-hydroxybenzoate
Description
Ethyl 3,5-diamino-4-hydroxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with two amino (-NH₂) groups at positions 3 and 5, a hydroxyl (-OH) group at position 4, and an ethyl ester moiety. The compound is primarily investigated for applications in pharmaceutical synthesis, polymer chemistry, and as a precursor for bioactive molecules due to its multifunctional structure. However, detailed physicochemical data (e.g., melting point, solubility profiles) and specific industrial applications remain underreported in publicly accessible literature.
Properties
CAS No. |
177960-25-7 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
ethyl 3,5-diamino-4-hydroxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2,10-11H2,1H3 |
InChI Key |
UHRRTVNDDSXSEY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1)N)O)N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)N)O)N |
Synonyms |
Benzoic acid, 3,5-diamino-4-hydroxy-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares ethyl 3,5-diamino-4-hydroxybenzoate with analogous aromatic esters and hydroxybenzoic acid derivatives, emphasizing structural features, functional roles, and research applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
This contrast is evident in their applications: ethyl palmitate is linked to insect olfaction studies, whereas the amino/hydroxy-substituted benzoate is theorized for biomedical uses. Compared to caffeic acid (3,4-dihydroxy-substituted), the target compound’s amino groups may enhance its stability under oxidative conditions, making it less prone to degradation in pharmaceutical formulations .
Synthetic Utility: Ethyl 4-aminobenzoate (benzocaine) shares the ester and amino motifs but lacks hydroxyl groups, limiting its utility in chelation or pH-sensitive drug delivery—a niche where this compound may excel.
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